2-Propenoic acid, 2-methyl-, 2-propylheptyl ester
Overview
Description
Preparation Methods
2-Propenoic acid, 2-methyl-, 2-propylheptyl ester is typically synthesized through an esterification reaction. This involves reacting 2-propenoic acid, 2-methyl- (methacrylic acid) with 2-propylheptanol in the presence of a suitable catalyst and under controlled temperature conditions. The reaction is usually carried out in a solvent to facilitate the mixing of reactants and to control the reaction temperature .
Chemical Reactions Analysis
2-Propenoic acid, 2-methyl-, 2-propylheptyl ester undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers, which are used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-propylheptanol.
Addition Reactions: It can participate in addition reactions with various nucleophiles, such as amines and alcohols, to form corresponding adducts.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-propylheptyl ester has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.
Biology: It is used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is explored for its potential use in the formulation of medical adhesives and coatings for medical devices.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-propylheptyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of coatings and adhesives, where the polymerized material provides strength, durability, and resistance to environmental factors. The molecular targets and pathways involved in its action are related to the formation of covalent bonds between the monomer units during polymerization .
Comparison with Similar Compounds
2-Propenoic acid, 2-methyl-, 2-propylheptyl ester can be compared with other similar compounds, such as:
2-Propenoic acid, 2-methyl-, heptyl ester: Similar in structure but with a different alkyl group, leading to variations in physical properties and applications.
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester: Another similar compound with different alkyl substituents, affecting its reactivity and use in different applications.
2-Propenoic acid, 2-methyl-, methyl ester: A simpler ester with different properties and uses in polymer synthesis.
These comparisons highlight the uniqueness of this compound in terms of its specific alkyl group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in high-performance materials .
Properties
IUPAC Name |
2-propylheptyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-5-7-8-10-13(9-6-2)11-16-14(15)12(3)4/h13H,3,5-11H2,1-2,4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQUXDRVODMRIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)COC(=O)C(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025556 | |
Record name | 2-Propylheptyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149855-64-1 | |
Record name | 2-Propylheptyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149855-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylheptyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylheptyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.239.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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